molecular formula C10H11NO4 B8794952 1,3-Dimethoxy-5-(2-nitroethenyl)benzene

1,3-Dimethoxy-5-(2-nitroethenyl)benzene

Cat. No. B8794952
M. Wt: 209.20 g/mol
InChI Key: LIROLLNTVLAPGP-UHFFFAOYSA-N
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Patent
US05106861

Procedure details

A mixture consisting of 3,5-dimethoxybenzaldehyde (20 g), nitromethane (20 ml), ammonium acetate (8 g) and acetic acid (80 ml) was refluxted for 11/2 hours and the reaction mixture was poured into ice water. The yellow solid which separated was filtered and dried under high vacuum to yield the title compound (22.3 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[CH:6]=O.[N+:13]([CH3:16])([O-:15])=[O:14].C([O-])(=O)C.[NH4+]>C(O)(=O)C>[N+:13]([CH:16]=[CH:6][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=1)([O-:15])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1)OC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The yellow solid which separated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=CC1=CC(=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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